3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features an imidazo[1,2-a]pyridine core, which is fused with a benzenesulfonamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the condensation of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions that allow for the efficient synthesis of the desired product in high yields. These methods often utilize readily available starting materials and mild reaction conditions to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers, but with fewer side effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent for treating insomnia.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of an imidazo[1,2-a]pyridine core and a benzenesulfonamide moiety. This structural feature enhances its biological activity and broadens its range of applications compared to other similar compounds .
Properties
Molecular Formula |
C15H15N3O2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-yl-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15N3O2S/c1-17(2)21(19,20)13-7-5-6-12(10-13)14-11-18-9-4-3-8-15(18)16-14/h3-11H,1-2H3 |
InChI Key |
HSOUDTAMTIQFKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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